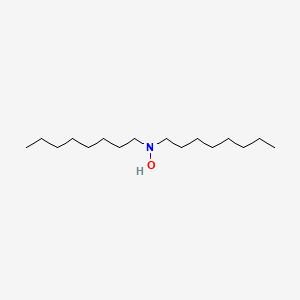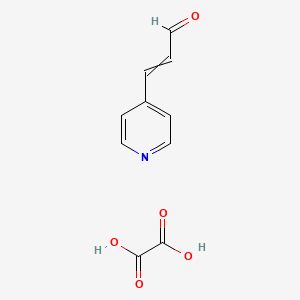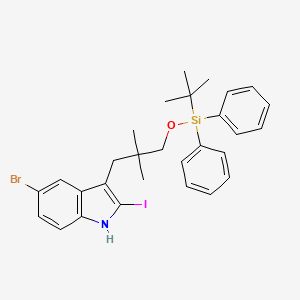![molecular formula C12H6N4S2 B12508456 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzothiazole fused with a thiazole ring and a cyanomethyl group attached to the acetonitrile moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile typically involves the cyclization of thioamides with appropriate nitrile compounds. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the production of dyes, fungicides, and biocides.
Wirkmechanismus
The mechanism of action of 2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’- (benzo [1,2-d:4,5-d’]bis (thiazole)-2,6-diyl)diacetonitrile
- 2,6-diphenylbenzothiazole
- 4,8-dibromo-2,6-diphenylbenzothiazole
Uniqueness
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused thiazole and benzothiazole rings, along with the cyanomethyl group, contribute to its high reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C12H6N4S2 |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile |
InChI |
InChI=1S/C12H6N4S2/c13-3-1-11-15-7-5-10-8(6-9(7)17-11)16-12(18-10)2-4-14/h5-6H,1-2H2 |
InChI-Schlüssel |
FQPHVRNKJJGRPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=C1SC(=N3)CC#N)SC(=N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


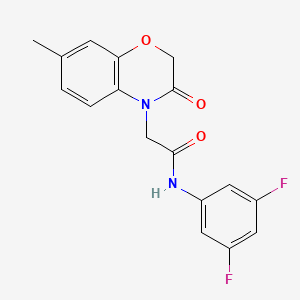
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
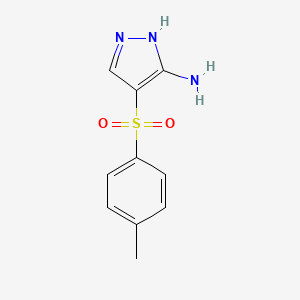

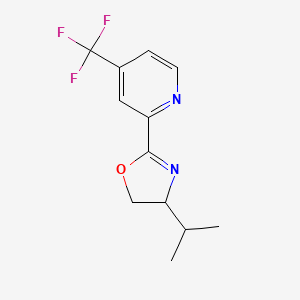
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
